3-(4-Bromo-3-fluorophenyl)isoxazole
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Overview
Description
3-(4-Bromo-3-fluorophenyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a bromo and fluorophenyl group Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable methods such as solid-supported synthesis and microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-3-fluorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Reduced forms of the isoxazole ring.
Scientific Research Applications
Chemistry: 3-(4-Bromo-3-fluorophenyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown promise in medicinal chemistry for their potential as anticancer, antibacterial, and anti-inflammatory agents .
Industry: In the materials science field, isoxazole derivatives are explored for their potential use in creating advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
- 4-Bromo-5-(4-fluorophenyl)isoxazole
- 4-Bromo-5-(2,4-difluorophenyl)isoxazole
- 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Uniqueness: 3-(4-Bromo-3-fluorophenyl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring can enhance its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrFNO |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-1-6(5-8(7)11)9-3-4-13-12-9/h1-5H |
InChI Key |
FKZDSXKBSXCSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=C2)F)Br |
Origin of Product |
United States |
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